molecular formula C8H8N2O3 B15358167 2-Amino-3-(formylamino)benzoic acid

2-Amino-3-(formylamino)benzoic acid

Cat. No.: B15358167
M. Wt: 180.16 g/mol
InChI Key: SXAFXTXJJPRNEK-UHFFFAOYSA-N
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Description

2-Amino-3-formamidobenzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formamido group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:

    Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Types of Reactions:

    Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.

    Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: 2,3-diaminobenzoic acid.

    Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.

Scientific Research Applications

2-Amino-3-formamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.

    Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.

Comparison with Similar Compounds

    2-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formamido group.

    2-Amino-3-hydroxybenzoic acid: Contains a hydroxyl group at the third position.

    2-Amino-3-methylbenzoic acid: Features a methyl group at the third position.

Uniqueness: 2-Amino-3-formamidobenzoic acid is unique due to the presence of both an amino and a formamido group, which confer distinct chemical reactivity and potential biological activity. The formamido group can engage in specific interactions that are not possible with other substituents, making this compound particularly interesting for targeted applications.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-amino-3-formamidobenzoic acid

InChI

InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

SXAFXTXJJPRNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC=O)N)C(=O)O

Origin of Product

United States

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